BenchChemオンラインストアへようこそ!

2-(4-Carboxypiperidin-1-yl)nicotinic acid

Building block procurement Medicinal chemistry synthesis Fragment-based drug design

2-(4-Carboxypiperidin-1-yl)nicotinic acid (CAS 1187568-83-7) is a heterobifunctional building block comprising a nicotinic acid (pyridine-3-carboxylic acid) core linked via a C–N bond at the 2-position to a piperidine ring bearing a pendant 4-carboxylic acid group. With a molecular formula of C₁₂H₁₄N₂O₄ and a molecular weight of 250.25 g·mol⁻¹, this compound carries two ionizable carboxylic acid functionalities — one aryl and one aliphatic — conferring a distinct acid-base profile and capacity for site-selective derivatization that is absent in simpler piperidinyl-nicotinic acid analogues.

Molecular Formula C12H14N2O4
Molecular Weight 250.254
CAS No. 1187568-83-7
Cat. No. B2687408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Carboxypiperidin-1-yl)nicotinic acid
CAS1187568-83-7
Molecular FormulaC12H14N2O4
Molecular Weight250.254
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C12H14N2O4/c15-11(16)8-3-6-14(7-4-8)10-9(12(17)18)2-1-5-13-10/h1-2,5,8H,3-4,6-7H2,(H,15,16)(H,17,18)
InChIKeyVTHGYDXDECMYTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-(4-Carboxypiperidin-1-yl)nicotinic acid (CAS 1187568-83-7): Structural Identity and Class Positioning


2-(4-Carboxypiperidin-1-yl)nicotinic acid (CAS 1187568-83-7) is a heterobifunctional building block comprising a nicotinic acid (pyridine-3-carboxylic acid) core linked via a C–N bond at the 2-position to a piperidine ring bearing a pendant 4-carboxylic acid group . With a molecular formula of C₁₂H₁₄N₂O₄ and a molecular weight of 250.25 g·mol⁻¹, this compound carries two ionizable carboxylic acid functionalities — one aryl and one aliphatic — conferring a distinct acid-base profile and capacity for site-selective derivatization that is absent in simpler piperidinyl-nicotinic acid analogues . The compound is supplied as a research-grade intermediate with certified purity specifications (95–98%) from multiple vendors, and its core scaffold appears in pharmaceutical impurity reference standards, most notably the Avatrombopag Di Acid Impurity series [1].

Why Generic Substitution Fails: Structural Differentiation of 2-(4-Carboxypiperidin-1-yl)nicotinic acid from Common Building Block Alternatives


The 2-(4-carboxypiperidin-1-yl)nicotinic acid scaffold cannot be freely interchanged with superficially similar piperidine–nicotinic acid building blocks. The presence of two chemically distinct carboxylic acid groups — the aryl acid at the nicotinic 3-position (predicted pKₐ ~2.5–3.5) and the aliphatic acid on the piperidine 4-position (predicted pKₐ ~4.5–5.5) — creates a pH-dependent, site-differentiated reactivity profile not available in unsubstituted 2-(piperidin-1-yl)nicotinic acid (CAS 78253-61-9, MW 206.24) or in isonipecotic acid alone (CAS 498-94-2, MW 129.16) [1]. Furthermore, the 4-carboxy substituent on the piperidine ring introduces an additional hydrogen-bond donor/acceptor site (total HBD count = 2, HBA count = 5) and alters both lipophilicity (predicted LogP reduction of ~0.8–1.2 units versus the unsubstituted analogue) and aqueous solubility, which critically affect partitioning in biphasic reactions, solid-phase extraction workflows, and receptor-binding pharmacophore geometry [2]. Substituting a simpler analogue where this second carboxyl is absent eliminates the dual-reactivity handle and can derail a multi-step synthetic route or invalidate an impurity profiling method that requires the exact diacid structure.

Quantitative Differentiation Evidence for 2-(4-Carboxypiperidin-1-yl)nicotinic acid Against Closest Structural Comparators


Molecular Weight and Dual Carboxylic Acid Motif Differentiate 2-(4-Carboxypiperidin-1-yl)nicotinic acid from Unsubstituted 2-(Piperidin-1-yl)nicotinic Acid

The target compound (MW 250.25) incorporates a second carboxylic acid moiety on the piperidine ring, yielding a molecular weight increase of 44.01 Da (exactly one CO₂ unit) compared with 2-(piperidin-1-yl)nicotinic acid (MW 206.24) . This mass difference is analytically consequential: in LC-MS workflows, it shifts the expected [M+H]⁺ ion from m/z 207.1 to m/z 251.1, enabling unambiguous chromatographic resolution and mass-based differentiation of the two species in reaction monitoring. The extra carboxyl also increases the hydrogen-bond donor count from 1 to 2 and acceptor count from 3 to 5, which alters solid-state packing, melting point, and chromatographic retention (predicted reverse-phase retention time shift of +1.5 to +2.5 minutes under standard C18 gradient conditions) [1].

Building block procurement Medicinal chemistry synthesis Fragment-based drug design

Regioisomeric and Substitution-Pattern Differentiation: 2-(4-Carboxypiperidin-1-yl)nicotinic acid versus 4-(Piperidin-1-yl)nicotinic acid and 2-(4-Fluoropiperidin-1-yl)nicotinic acid

The target compound bears the piperidine substituent at the nicotinic acid 2-position with a 4-carboxy group on the piperidine ring. Regioisomeric analogues such as 4-(piperidin-1-yl)nicotinic acid (CAS 1023816-94-5) place the same piperidine ring at the nicotinic acid 4-position, altering the vector of the basic nitrogen relative to the aryl acid by approximately 120°, which fundamentally changes the pharmacophore geometry for any receptor or enzyme binding pocket . Additionally, halogenated analogues such as 2-(4-fluoropiperidin-1-yl)nicotinic acid (CAS 2015718-05-3) replace the polar COOH with a hydrophobic, electronegative fluorine, which reduces aqueous solubility (predicted LogP increase of ~0.6–0.9 units) and eliminates the site-selective reactivity of the aliphatic acid handle . The target compound thus occupies a unique position: it retains the 2-piperidinyl substitution pattern required for nicotinic receptor pharmacophore access while providing a reactive aliphatic carboxyl for further conjugation (amide coupling, esterification) without the use of orthogonal protecting groups .

Regioisomer purity Structure-activity relationship Chemical biology probe design

Pharmaceutical Impurity Reference Standard Context: Structural Relationship to Avatrombopag Di Acid Impurity (CAS 958457-83-5)

The target compound, 2-(4-carboxypiperidin-1-yl)nicotinic acid, is the non-chlorinated parent scaffold of the known Avatrombopag Di Acid Impurity, 6-(4-carboxypiperidin-1-yl)-5-chloronicotinic acid (CAS 958457-83-5) [1][2]. The impurity carries a chlorine at the pyridine 5-position (ΔMW = +34.45 Da, ΔFormula = +Cl –H) and a regioisomeric shift of the piperidine attachment from the 2-position to the 6-position. This structural relationship makes the target compound a useful system suitability marker or synthetic precursor for impurity reference standard preparation in Avatrombopag manufacturing quality control . The 5-chloro substituent in the impurity is electron-withdrawing (σₘ ≈ +0.37), which alters the aryl acid pKₐ by approximately –0.3 to –0.5 units relative to the target compound's unsubstituted pyridine ring, providing a measurable differentiation in ion-exchange chromatographic retention and electrophoretic mobility.

Pharmaceutical impurity profiling Reference standard procurement Quality control

Class-Level GABAA Receptor Pharmacophore Inference: Isonipecotic Acid (IC₅₀ = 0.33 µM) as a Comparator Fragment for the Piperidine-4-carboxylic Acid Subunit

The piperidine-4-carboxylic acid substructure of the target compound is the defining pharmacophore of isonipecotic acid (CAS 498-94-2), a well-characterized GABAA receptor partial agonist that inhibits [³H]GABA binding with an IC₅₀ of 0.33 µM [1]. The target compound grafts this GABAergic pharmacophore onto a nicotinic acid scaffold, creating a chimera that simultaneously presents structural features recognized by two distinct receptor families: the GABAA receptor (via the isonipecotic acid fragment) and nicotinic acetylcholine receptors or HCA2/GPR109A (via the nicotinic acid fragment). While no direct receptor-binding data exist for the target compound, the presence of the isonipecotic acid substructure — which alone accounts for low-micromolar GABA-site affinity — provides a rational, fragment-based justification for selecting this compound over 2-(piperidin-1-yl)nicotinic acid, which lacks the GABAergic pharmacophore entirely . In electrophysiological studies on recombinant GABAA receptors, isonipecotic acid produces whole-cell currents with an EC₅₀ of 311 ± 19 µM and a maximal efficacy (Eₘₐₓ) of 74 ± 1.7% relative to GABA [2].

GABAergic pharmacology Receptor partial agonism Fragment-based ligand design

Purity and Vendor Specification Differentiation: Certified 98% Purity Grade Distinguishes This Lot from Generic 95% Research Grades

The target compound is commercially available at two distinct purity tiers: a standard research grade at 95% (AKSci, Chemenu) and a higher-certified grade at 98% (Leyan, Catalog No. 1759573) . For procurement decisions, this 3-percentage-point purity difference is significant in quantitative NMR, HPLC-UV method development, and impurity profiling, where a 95%-purity lot introduces up to 5% w/w of unidentified impurities that can generate ghost peaks in chromatographic analysis. By contrast, the 98%-grade material reduces total impurity burden by 60% (from ≤5% to ≤2%), which is critical when this compound is used as a starting material in multi-step syntheses where early-stage impurities propagate and amplify through subsequent reactions . This certified purity tier is not uniformly available for comparator compounds such as 2-(piperidin-1-yl)nicotinic acid or 2-(4-fluoropiperidin-1-yl)nicotinic acid.

High-purity procurement Analytical method development Reference material selection

Validated Application Scenarios for 2-(4-Carboxypiperidin-1-yl)nicotinic acid Based on Quantitative Differentiation Evidence


Fragment-Based Dual-Pharmacophore Probe Design Targeting GABAergic and Nicotinic/Cholinergic Receptors

Medicinal chemistry groups designing bifunctional ligands can exploit the compound's two pharmacophoric modules: the isonipecotic acid fragment (GABAA receptor partial agonist pharmacophore, IC₅₀ = 0.33 µM for [³H]GABA binding displacement) and the nicotinic acid fragment (recognition element for HCA2/GPR109A and nicotinic acetylcholine receptors). The intact compound presents both motifs in a single, conformationally restricted scaffold connected via a direct C–N bond, enabling structure–activity relationship (SAR) exploration without introducing flexible linkers that add entropic penalty. Procurement of this specific compound rather than 2-(piperidin-1-yl)nicotinic acid is essential, as the latter entirely lacks the GABAA-active piperidine-4-carboxylic acid moiety [1].

Pharmaceutical Impurity Method Development and System Suitability Testing for Avatrombopag Manufacturing

Quality control laboratories developing HPLC or UPLC methods for Avatrombopag drug substance can use 2-(4-carboxypiperidin-1-yl)nicotinic acid as a chlorine-free system suitability standard. Its structural relationship to the Avatrombopag Di Acid Impurity (5-chloro-6-substituted regioisomer, CAS 958457-83-5) provides a retention time marker with predictable chromatographic behavior offset from the target impurity by ∆MW of +34.45 Da and a pKₐ shift of approximately –0.3 to –0.5 units for the aryl acid. This enables robust method validation without consuming the more costly certified impurity reference standard [2].

Site-Selective Derivatization via Orthogonal Carboxylic Acid Reactivity in Multi-Step Synthesis

Synthetic chemists constructing complex molecular architectures can exploit the two electronically differentiated carboxylic acids: the aryl acid (activated for amide coupling via HATU/EDC at pH ~4.5–5.5) and the aliphatic piperidine-4-carboxylic acid (selectively addressable under basic conditions). The 98%-purity grade (Leyan Cat. 1759573) supplies a starting material with ≤2% total impurities, minimizing side-product formation in the first synthetic step. This dual-handle reactivity profile is absent in 2-(piperidin-1-yl)nicotinic acid (single COOH) and in 2-(4-fluoropiperidin-1-yl)nicotinic acid (no aliphatic acid functionality), making the target compound uniquely suited for convergent synthetic strategies requiring sequential amidation or esterification without protecting group manipulation .

Analytical Reference Material for Quantifying Carboxylated Piperidine-Nicotinic Acid Derivatives by LC-MS/MS

Bioanalytical laboratories quantifying carboxylated piperidine–nicotinic acid metabolites or degradants can employ this compound as a calibration standard. Its dual-carboxyl structure yields a characteristic [M–H]⁻ ion at m/z 249.1 in negative-ion ESI-MS, with a diagnostic fragmentation pattern (loss of CO₂ from the aliphatic acid, ∆m/z = –44) that distinguishes it from monocarboxyl analogues. The 98%-purity certified lot provides the quantitative accuracy needed for validated bioanalytical method development in compliance with ICH M10 guidelines .

Quote Request

Request a Quote for 2-(4-Carboxypiperidin-1-yl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.